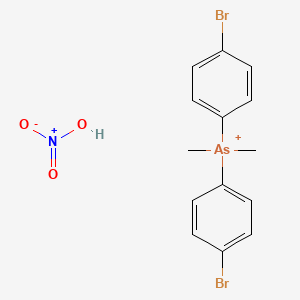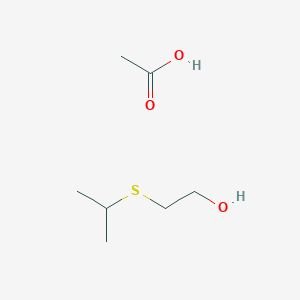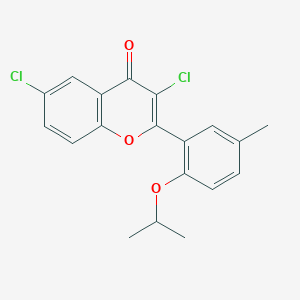
Aluminum;ZINC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum and zinc are two widely used metals that form various alloys and compounds with unique properties. These compounds are known for their high strength, corrosion resistance, and versatility in different applications. Aluminum-zinc alloys, in particular, are used in a range of industries, including aerospace, automotive, and construction.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aluminum-zinc alloys can be prepared through several methods, including co-precipitation, electroplating, and arc plasma processing. For example, aluminum-doped zinc oxide can be synthesized by co-precipitation, where zinc and aluminum salts are dissolved in water, followed by the addition of a precipitating agent to form a solid compound . Another method involves the pyrolysis of co-precipitated precursors in arc plasma processing to obtain aluminum-doped zinc oxide powders .
Industrial Production Methods: In industrial settings, aluminum-zinc alloys are typically produced by melting aluminum and zinc together in a controlled environment. The molten mixture is then cast into molds to form the desired shapes. The alloys may also undergo additional treatments, such as heat treatment and anodizing, to enhance their properties .
Analyse Chemischer Reaktionen
Types of Reactions: Aluminum and zinc undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, zinc reacts with acids to form zinc salts and hydrogen gas, while aluminum reacts with acids to form aluminum salts and hydrogen gas . Both metals can also react with bases to form complex ions.
Common Reagents and Conditions: Common reagents used in reactions with aluminum and zinc include hydrochloric acid, sulfuric acid, and sodium hydroxide. These reactions typically occur under standard laboratory conditions, such as room temperature and atmospheric pressure .
Major Products: The major products formed from reactions involving aluminum and zinc include aluminum chloride, aluminum sulfate, zinc chloride, and zinc sulfate. These compounds are used in various industrial and chemical processes .
Wissenschaftliche Forschungsanwendungen
Aluminum-zinc alloys have numerous scientific research applications due to their unique properties. In chemistry, they are used as catalysts and in the synthesis of other compounds. In biology and medicine, aluminum-zinc compounds are studied for their potential use in drug delivery systems and as antimicrobial agents . In industry, these alloys are used in the production of high-strength materials, corrosion-resistant coatings, and lightweight components for aerospace and automotive applications .
Wirkmechanismus
The mechanism of action of aluminum-zinc compounds involves their ability to interact with various molecular targets and pathways. For example, zinc ions play a crucial role in enzymatic reactions and protein synthesis, while aluminum ions can influence cellular processes by binding to proteins and nucleic acids . These interactions can lead to changes in cellular function and metabolism, making aluminum-zinc compounds valuable in both research and practical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to aluminum-zinc alloys include other metal alloys and compounds, such as aluminum-copper, zinc-copper, and aluminum-magnesium alloys. These compounds share some properties with aluminum-zinc alloys but also have distinct differences.
Uniqueness: Aluminum-zinc alloys are unique due to their combination of high strength, corrosion resistance, and lightweight properties. Unlike aluminum-copper alloys, which are prone to corrosion, aluminum-zinc alloys offer better resistance to environmental factors . Additionally, aluminum-zinc alloys can be easily processed and formed into various shapes, making them versatile for different applications .
Eigenschaften
Molekularformel |
AlZn |
|---|---|
Molekulargewicht |
92.4 g/mol |
IUPAC-Name |
aluminum;zinc |
InChI |
InChI=1S/Al.Zn |
InChI-Schlüssel |
FJMNNXLGOUYVHO-UHFFFAOYSA-N |
Kanonische SMILES |
[Al].[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


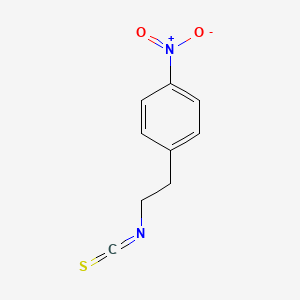
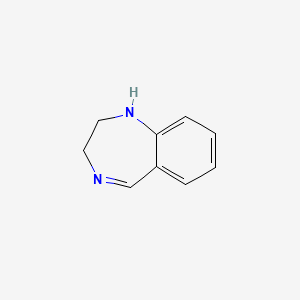
![2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine](/img/structure/B14726671.png)
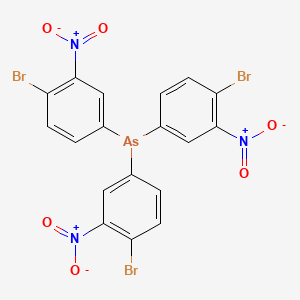

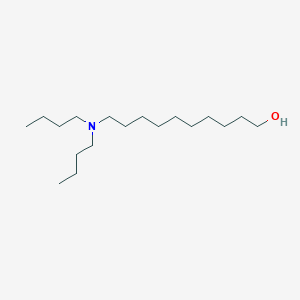
silane](/img/structure/B14726699.png)


